

An In-depth Technical Guide to (6-Iodo-pyridin-2-yl)-methanol

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Compound of Interest

Compound Name: (6-Iodo-pyridin-2-yl)-methanol

Cat. No.: B1324985

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Properties

While specific experimental data for **(6-Iodo-pyridin-2-yl)-methanol** is limited in publicly available literature, its fundamental chemical properties have been identified. These are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ INO	
Molecular Weight	235.02 g/mol	
CAS Number	851102-41-5	
Appearance	Solid	
SMILES String	OCc1cccc(I)n1	
InChI Key	VUEZKKXLCULZHG- UHFFFAOYSA-N	
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.	[1]

Note: Quantitative data such as melting point, boiling point, and solubility are not readily available in the literature for this specific compound. Data for the analogous compound (6-Bromo-pyridin-2-yl)-methanol includes a melting point of 34-39 °C and a boiling point of 246 °C, which may serve as a rough estimate.

Synthesis

A specific, detailed experimental protocol for the synthesis of **(6-Iodo-pyridin-2-yl)-methanol** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related compounds. The most likely pathway involves the reduction of a corresponding 6-iodopicolinic acid or its ester.

Proposed Synthetic Pathway

A feasible two-step synthesis would involve the esterification of 6-iodopicolinic acid followed by the reduction of the resulting ester to the desired alcohol.



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Caption: Proposed synthetic workflow for **(6-Iodo-pyridin-2-yl)-methanol**.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common laboratory practices for the esterification of pyridine carboxylic acids and the subsequent reduction of the ester. Researchers should optimize conditions for this specific substrate.

Step 1: Esterification of 6-Iodopicolinic Acid

- To a stirred solution of 6-iodopicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL/g of acid), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 6-iodopicolinate.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Methyl 6-Iodopicolinate

- Prepare a solution or suspension of the methyl 6-iodopicolinate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH_4) (1.0-1.5 eq) or sodium borohydride (NaBH_4) (2.0-3.0 eq), portion-wise to the stirred solution. Caution: LiAlH_4 reacts violently with water and protic solvents.

- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).
- Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Extract the aqueous residue with an organic solvent.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude **(6-Iodo-pyridin-2-yl)-methanol**.
- Purify the final product by column chromatography or recrystallization.

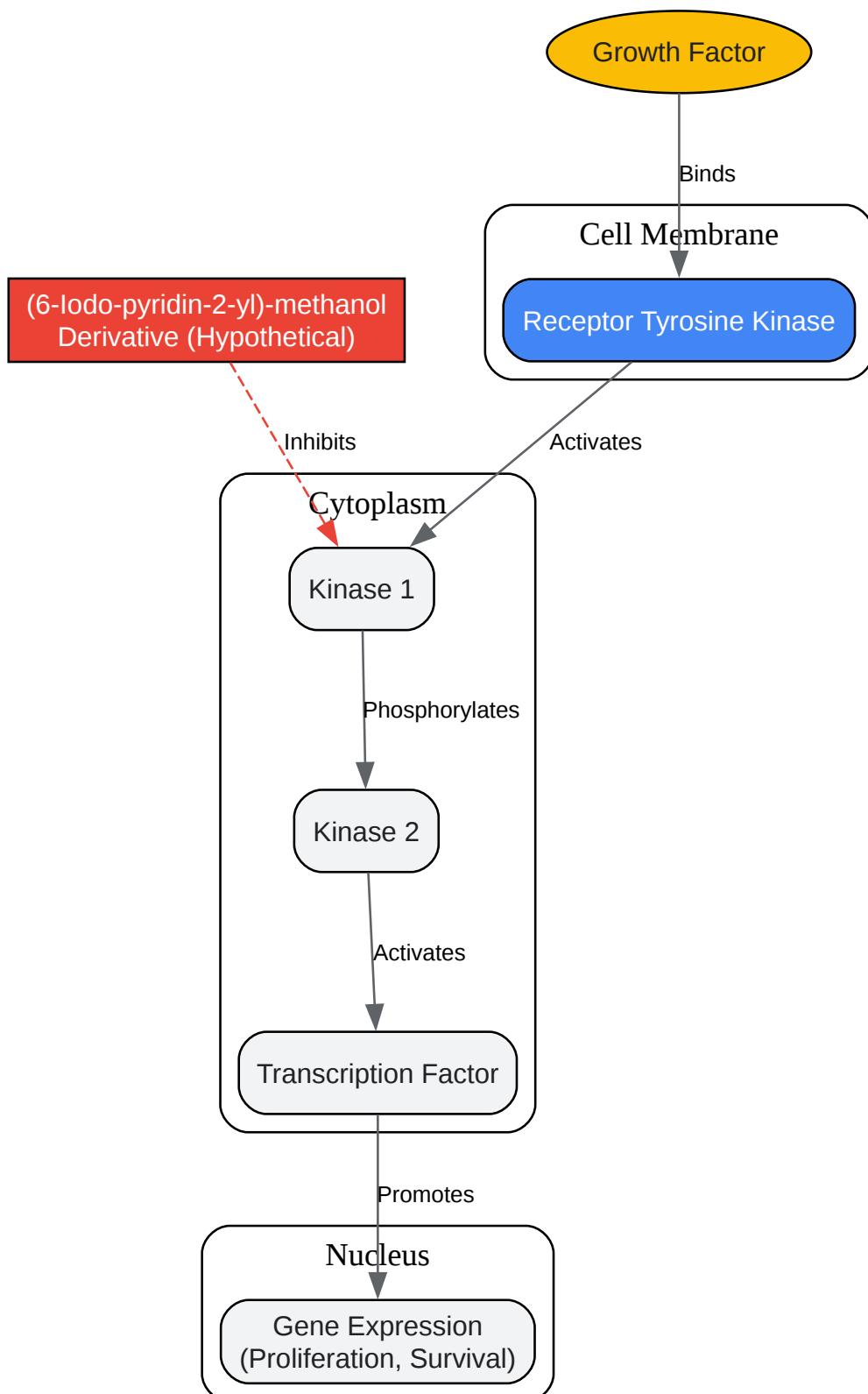
Potential Biological Relevance and Applications in Drug Discovery

While no specific biological activity has been reported for **(6-Iodo-pyridin-2-yl)-methanol** itself, the broader class of pyridine derivatives is well-established for its diverse therapeutic properties, including antimicrobial, antiviral, and antitumor activities^{[2][3]}. The introduction of a halogen atom, particularly iodine, can significantly influence a molecule's physicochemical properties and biological activity.

Antimicrobial and Antiviral Potential: Pyridine-containing compounds are known to exhibit significant antimicrobial and antiviral effects^{[2][3]}. The presence of an iodine atom can enhance these properties due to factors like increased lipophilicity, which can facilitate cell membrane penetration, and the potential to form halogen bonds with biological targets.

Anticancer Potential: Numerous pyridine derivatives have been investigated as potential anticancer agents^{[4][5]}. They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation. The pyridine scaffold can serve as a versatile template for the design of targeted cancer therapies.

Signaling Pathway Modulation: Pyridine-based molecules can be designed to interact with specific biological targets within cellular signaling pathways. For instance, they could act as inhibitors of protein kinases, which are often dysregulated in diseases like cancer. A hypothetical signaling pathway that could be targeted by a pyridine-based inhibitor is depicted below.

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Caption: Hypothetical kinase signaling pathway potentially inhibited by a **(6-Iodo-pyridin-2-yl)-methanol** derivative.

Conclusion

(6-Iodo-pyridin-2-yl)-methanol represents a chemical entity with untapped potential in the field of drug discovery. While comprehensive characterization is still required, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its known properties, a practical approach to its synthesis, and an outlook on its potential biological applications, thereby facilitating further research and development in this area.

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